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molecular formula C6H6BrN3O B112891 3-Amino-5-bromopyridine-2-carboxamide CAS No. 669066-89-1

3-Amino-5-bromopyridine-2-carboxamide

Cat. No. B112891
M. Wt: 216.04 g/mol
InChI Key: VKYMXWCCSJWUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163951B2

Procedure details

To a solution of 5-bromo-3-nitropyridine-2-carbonitrile (4.71 g, 20.7 mmol) in MeOH (319 mL) under N2 was added tin(II) chloride dihydrate (27.97 g, 123.9 mmol). The reaction was heated to 40° C. for 40 minutes, concentrated in vacuo, and azeotroped with toluene. The residue was dissolved in ethyl acetate, and 10% aqueous sodium bicarbonate was added till the solution was basic. The aqueous layer was extracted 3× with CHCl3 and the combined organics were dried over Na2SO4, filtered and concentrated under vacuum to provide 3-amino-5-bromopyridine-2-carboxamide that gave a mass ion (ES+) of 218.2 for M+H+(81Br).
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
27.97 g
Type
reactant
Reaction Step One
Name
Quantity
319 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[OH2:13].O.[Sn](Cl)Cl>CO>[NH2:10][C:4]1[C:5]([C:8]([NH2:9])=[O:13])=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.71 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Name
Quantity
27.97 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
319 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
10% aqueous sodium bicarbonate was added till the solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 3× with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(C1)Br)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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